VU-1545: A Technical Guide to a Potent mGluR5 Positive Allosteric Modulator
VU-1545: A Technical Guide to a Potent mGluR5 Positive Allosteric Modulator
For Research Use Only
Abstract
VU-1545 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide series of compounds, VU-1545 enhances the receptor's response to the endogenous ligand, glutamate. This document provides a comprehensive technical overview of VU-1545, including its pharmacological properties, underlying signaling mechanisms, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Positive allosteric modulators of mGluR5, such as VU-1545, offer a promising therapeutic strategy by potentiating endogenous glutamatergic signaling without direct activation of the receptor, thereby maintaining the spatial and temporal dynamics of synaptic transmission. VU-1545 has demonstrated utility as a research tool for elucidating the physiological roles of mGluR5 and exploring its therapeutic potential.
Pharmacological Profile
VU-1545 is characterized by its high potency and selectivity as an mGluR5 PAM.
Table 1: In Vitro Pharmacology of VU-1545
| Parameter | Value | Assay Conditions | Reference |
| Ki | 156 ± 29 nM | [3H]methoxyPEPy displacement binding assay in HEK-293 cells expressing rat mGluR5. | [1] |
| EC50 | 9.6 ± 1.9 nM | Fluorometric calcium mobilization assay in cultured rat cortical astrocytes, potentiating glutamate-induced responses. | [1][2] |
Synthesis
VU-1545 belongs to the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide class of compounds. The general synthesis involves the cyclization of a β-ketonitrile with a substituted phenylhydrazine (B124118) to form a 5-aminopyrazole intermediate. This intermediate is then acylated with a substituted benzoyl chloride to yield the final product.
A representative synthetic scheme for this class of compounds is as follows:
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Formation of the 5-aminopyrazole core: Reaction of a benzoylacetonitrile (B15868) with a substituted phenylhydrazine hydrochloride in a suitable solvent.
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Acylation: The resulting 5-amino-1,3-diphenylpyrazole is then reacted with a substituted benzoyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) to yield the final N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivative.[3]
For VU-1545, which is 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, the synthesis would specifically involve 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzoyl chloride in the acylation step.[1]
Signaling Pathways
VU-1545, as an mGluR5 PAM, potentiates the receptor's coupling to intracellular signaling cascades upon glutamate binding. A key pathway implicated in the neuroprotective effects of mGluR5 activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Caption: mGluR5 signaling cascade leading to Akt activation.
Experimental Protocols
In Vitro Radioligand Binding Assay ([³H]MPEP Displacement)
This protocol determines the binding affinity (Ki) of VU-1545 by measuring its ability to displace a known radiolabeled mGluR5 allosteric antagonist, such as [³H]MPEP or [³H]methoxyPEPy, from the receptor.
Materials:
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HEK293 cells stably expressing rat mGluR5
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Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
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Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)
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[³H]MPEP or [³H]methoxyPEPy (specific activity ~60-90 Ci/mmol)
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Unlabeled MPEP (for non-specific binding)
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VU-1545
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96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and liquid scintillation counter
Procedure:
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Membrane Preparation: Culture and harvest HEK293-mGluR5 cells. Homogenize cells in ice-cold membrane preparation buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration.
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Binding Assay:
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In a 96-well plate, add assay buffer, VU-1545 at various concentrations, and a fixed concentration of the radioligand (typically at or below its Kd).
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For total binding, add only the radioligand and assay buffer.
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For non-specific binding, add the radioligand and a high concentration of unlabeled MPEP (e.g., 10 µM).
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Add the membrane preparation to initiate the binding reaction.
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Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer. Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the VU-1545 concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Caption: Workflow for the radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of VU-1545 to potentiate glutamate-induced increases in intracellular calcium concentration.
Materials:
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HEK293 cells expressing mGluR5 or primary astrocytes
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Assay medium (e.g., DMEM with 10% dialyzed FBS)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Glutamate solution
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VU-1545
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384-well black-walled, clear-bottomed plates
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Fluorescence plate reader (e.g., FLIPR)
Procedure:
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Cell Plating: Plate cells in 384-well plates and grow overnight.
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Dye Loading: Replace the medium with assay buffer containing a calcium-sensitive dye and incubate for approximately 45-60 minutes at 37°C.
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Assay:
-
Wash the cells with assay buffer.
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Place the plate in the fluorescence plate reader.
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Add VU-1545 at various concentrations and incubate.
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Add a sub-maximal (EC20) concentration of glutamate and measure the fluorescence signal over time.
-
-
Data Analysis: Determine the concentration-response curve for VU-1545's potentiation of the glutamate response and calculate the EC50 value.[5]
Caption: Workflow for the calcium mobilization assay.
In Vivo Assessment of Cognitive Enhancement: Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents, which can be influenced by compounds like VU-1545.
Apparatus:
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A large circular pool (1.5-2.0 m in diameter) filled with opaque water.
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An escape platform submerged just below the water surface.
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Visual cues placed around the room.
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A video tracking system.
Procedure:
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Acquisition Phase (4-5 days):
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Animals are given multiple trials per day to find the hidden platform.
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The starting position is varied for each trial.
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The latency to find the platform and the path taken are recorded.
-
-
Probe Trial (24 hours after last acquisition trial):
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The platform is removed from the pool.
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The animal is allowed to swim for a set time (e.g., 60 seconds).
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The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: VU-1545 or vehicle is administered at a set time before the trials each day, according to the experimental design.
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Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the VU-1545 and vehicle-treated groups.[6]
In Vivo Applications
VU-1545 and other mGluR5 PAMs have shown promise in preclinical models of various CNS disorders. Notably, they have demonstrated neuroprotective effects in a mouse model of Huntington's disease.[7] These compounds are also being investigated for their potential antipsychotic-like and pro-cognitive effects.
Conclusion
VU-1545 is a valuable pharmacological tool for studying the function of mGluR5. Its high potency and selectivity make it suitable for a range of in vitro and in vivo investigations. The experimental protocols and data presented in this guide provide a foundation for researchers utilizing VU-1545 to further explore the therapeutic potential of mGluR5 positive allosteric modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
